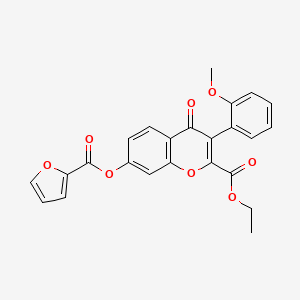

ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

説明

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene (coumarin) derivative characterized by:

- A 4H-chromene-4-one core with a keto group at position 2.

- A 2-methoxyphenyl substituent at position 3, contributing steric bulk and electron-donating effects.

- An ethyl ester at position 2, enhancing solubility in organic solvents.

特性

IUPAC Name |

ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O8/c1-3-29-24(27)22-20(15-7-4-5-8-17(15)28-2)21(25)16-11-10-14(13-19(16)32-22)31-23(26)18-9-6-12-30-18/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXNLNQTVZWARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the furan-2-carbonyloxy group: This step might involve esterification or acylation reactions.

Attachment of the 2-methoxyphenyl group: This can be done through a substitution reaction.

Final esterification: The ethyl ester group is introduced in the final step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

作用機序

The mechanism of action of ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

類似化合物との比較

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with related chromene derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in compounds I and II enhances thermal stability and polarizability, critical for liquid crystal (LC) applications .

- Alkoxy Chain Length: Longer chains (e.g., decyloxy in II vs. heptyloxy in I) reduce melting points but improve mesophase stability .

- Furan vs. Benzofuran: The furan-2-carbonyloxy group in the target compound offers simpler π-conjugation than benzofuran derivatives (), possibly altering optical properties.

Crystallographic and Supramolecular Comparisons

- Crystal Packing: Compound I (C₃₁H₂₇F₃O₇) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.6810 Å, b = 16.036 Å, c = 16.2954 Å . The CF₃ group facilitates C–H···F interactions, while alkoxy chains form van der Waals layers.

- Hydrogen Bonding: In contrast, the target compound’s furan-2-carbonyloxy group may engage in C=O···H–O hydrogen bonds, analogous to patterns observed in coumarin-based LCs .

生物活性

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its molecular formula is with a molecular weight of approximately 332.31 g/mol. The structure includes a furan moiety and a methoxyphenyl group, which may contribute to its biological activities.

Antioxidant Activity

Several studies have indicated that chromene derivatives exhibit potent antioxidant properties. Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research suggests that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Studies and Research Findings

- Antioxidant Evaluation : A study conducted by Umesha et al. (2009) assessed the antioxidant capacity of various chromene derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid.

- Antimicrobial Activity : In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several chromene derivatives, including the target compound. The findings revealed that it inhibited the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cytotoxicity Studies : Cell viability assays conducted on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. A notable decrease in cell viability was observed at concentrations above 10 µM, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | Umesha et al., 2009 |

| Antimicrobial | Effective against Gram-positive/negative | European Journal of Medicinal Chemistry |

| Cytotoxicity | Induces apoptosis in cancer cells | Internal Study |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。